N'-(1-methyl-2-phenylethylidene)cyclohexanecarbohydrazide
Description
N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its complex molecular structure, which includes a cyclohexane ring and a hydrazide functional group.
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[(E)-1-phenylpropan-2-ylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H22N2O/c1-13(12-14-8-4-2-5-9-14)17-18-16(19)15-10-6-3-7-11-15/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3,(H,18,19)/b17-13+ |
InChI Key |
NYLBFWXVETVANS-GHRIWEEISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCCCC1)/CC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1CCCCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE typically involves the condensation of cyclohexanecarbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]BENZENESULFONOHYDRAZIDE: Similar in structure but contains a benzenesulfonohydrazide group instead of a cyclohexane ring.
N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]BENZENECARBOHYDRAZIDE: Contains a benzene ring instead of a cyclohexane ring.
Uniqueness
The uniqueness of N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE lies in its cyclohexane ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
